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molecular formula C10H13Cl2NO B067199 (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL CAS No. 160707-16-4

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL

Cat. No. B067199
M. Wt: 234.12 g/mol
InChI Key: LGIGCDLFWQIHLQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05654299

Procedure details

To a mechanically stirred solution of 2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butylamine (550 g) in methanol (3300 mL) was added in one portion 6.0N hydrochloric acid (352 mL), resulting in a slight exotherm. After being stirred for 3 hours, the reaction mixture was evaporated, and the residue was diluted with water to 3 L volume. This solution was extracted with ether (2 times 500 mL), basified with sodium hydroxide pellets (100 g), and extracted with ethyl acetate (4 times 500 mL). The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride), dried, and evaporated to give the alcohol as an amber oil (367 g) that solidified under high vacuum; NMR: 7.39 (d, 1, J=8.2), 7.28 (d, 1, J=2.0), 7.04 (dd, 1, J=8.2, 2.0), 3.65 (m, 1), 3.50 (m, 1), 2.90 (m, 2), 2.71 (m, 1), 2.25 (m, 2), 1.86 (m, 2).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3300 mL
Type
solvent
Reaction Step One
Quantity
352 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][O:14]C2CCCCO2)[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]>CO.Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][OH:14])[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCOC1OCCCC1
Name
Quantity
3300 mL
Type
solvent
Smiles
CO
Name
Quantity
352 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a slight exotherm
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water to 3 L volume
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ether (2 times 500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 times 500 mL)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 367 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05654299

Procedure details

To a mechanically stirred solution of 2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butylamine (550 g) in methanol (3300 mL) was added in one portion 6.0N hydrochloric acid (352 mL), resulting in a slight exotherm. After being stirred for 3 hours, the reaction mixture was evaporated, and the residue was diluted with water to 3 L volume. This solution was extracted with ether (2 times 500 mL), basified with sodium hydroxide pellets (100 g), and extracted with ethyl acetate (4 times 500 mL). The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride), dried, and evaporated to give the alcohol as an amber oil (367 g) that solidified under high vacuum; NMR: 7.39 (d, 1, J=8.2), 7.28 (d, 1, J=2.0), 7.04 (dd, 1, J=8.2, 2.0), 3.65 (m, 1), 3.50 (m, 1), 2.90 (m, 2), 2.71 (m, 1), 2.25 (m, 2), 1.86 (m, 2).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3300 mL
Type
solvent
Reaction Step One
Quantity
352 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][O:14]C2CCCCO2)[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]>CO.Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][OH:14])[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCOC1OCCCC1
Name
Quantity
3300 mL
Type
solvent
Smiles
CO
Name
Quantity
352 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a slight exotherm
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water to 3 L volume
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with ether (2 times 500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 times 500 mL)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 367 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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